molecular formula C13H15ClN2O3S B602980 4-Chloro-2-methoxy-1-{[2-(methylethyl)imidazolyl]sulfonyl}benzene CAS No. 1206153-94-7

4-Chloro-2-methoxy-1-{[2-(methylethyl)imidazolyl]sulfonyl}benzene

Cat. No.: B602980
CAS No.: 1206153-94-7
M. Wt: 314.79g/mol
InChI Key: ZUBKIWMERSPZDU-UHFFFAOYSA-N
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Description

4-Chloro-2-methoxy-1-{[2-(methylethyl)imidazolyl]sulfonyl}benzene is an organic compound that belongs to the class of benzene derivatives. This compound is characterized by the presence of a chloro group, a methoxy group, and an imidazolylsulfonyl group attached to the benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methoxy-1-{[2-(methylethyl)imidazolyl]sulfonyl}benzene typically involves multiple steps. One common method is the electrophilic aromatic substitution reaction, where the benzene ring undergoes substitution reactions to introduce the desired functional groups. For instance, the chloro group can be introduced via chlorination, and the methoxy group can be added through methylation reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and controlled reaction environments to facilitate the desired chemical transformations.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methoxy-1-{[2-(methylethyl)imidazolyl]sulfonyl}benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include chlorinating agents for chlorination, methylating agents for methylation, and oxidizing or reducing agents for oxidation and reduction reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, chlorination can yield chlorinated derivatives, while methylation can produce methoxy-substituted products.

Scientific Research Applications

4-Chloro-2-methoxy-1-{[2-(methylethyl)imidazolyl]sulfonyl}benzene has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Chloro-2-methoxy-1-{[2-(methylethyl)imidazolyl]sulfonyl}benzene involves its interaction with specific molecular targets and pathways. The compound may act as an electrophile in substitution reactions, forming intermediates that undergo further transformations. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Chloro-2-methoxy-1-{[2-(methylethyl)imidazolyl]sulfonyl}benzene include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it valuable in various research and industrial applications where such properties are desired.

Properties

CAS No.

1206153-94-7

Molecular Formula

C13H15ClN2O3S

Molecular Weight

314.79g/mol

IUPAC Name

1-(4-chloro-2-methoxyphenyl)sulfonyl-2-propan-2-ylimidazole

InChI

InChI=1S/C13H15ClN2O3S/c1-9(2)13-15-6-7-16(13)20(17,18)12-5-4-10(14)8-11(12)19-3/h4-9H,1-3H3

InChI Key

ZUBKIWMERSPZDU-UHFFFAOYSA-N

SMILES

CC(C)C1=NC=CN1S(=O)(=O)C2=C(C=C(C=C2)Cl)OC

Origin of Product

United States

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